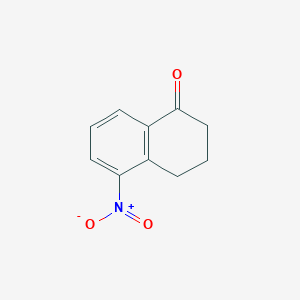

5-nitro-3,4-dihydronaphthalen-1(2H)-one

Overview

Description

5-nitro-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones This compound is characterized by a nitro group attached to the naphthalene ring, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-3,4-dihydronaphthalen-1(2H)-one can be achieved through several methods. One common approach involves the nitration of 3,4-dihydronaphthalen-1(2H)-one using a mixture of nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the naphthalene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-nitro-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group influences the reactivity of the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride are frequently used.

Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of nitroso derivatives or other oxidized products.

Reduction: Formation of 5-amino-3,4-dihydronaphthalen-1(2H)-one.

Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

Table 1: Synthesis Methods

| Method | Description |

|---|---|

| Nitration | Using nitric acid and sulfuric acid for selective nitro group introduction. |

| Oxidation | Further oxidation can yield nitroso derivatives. |

| Reduction | Reduction of the nitro group to amino using agents like Pd/C with hydrogen. |

Chemistry

In synthetic organic chemistry, 5-nitro-3,4-dihydronaphthalen-1(2H)-one serves as an intermediate for synthesizing complex organic molecules. Its unique functional groups allow for diverse transformations, making it valuable in the development of new compounds.

Biology

Research has indicated potential biological activities associated with this compound. Studies have explored its interactions with various biomolecules, suggesting that it may exhibit antimicrobial and anticancer properties. The nitro group can undergo redox reactions, leading to reactive intermediates that modify biological molecules and affect cellular processes .

Medicine

The medicinal chemistry field has investigated derivatives of this compound for their pharmacological activities. Preliminary research suggests potential applications as antimicrobial agents and in cancer therapy due to their ability to interact with cellular targets .

Industry

In industrial applications, this compound is utilized in the production of dyes and pigments due to its vibrant color properties. Its unique structure facilitates the development of materials with specific characteristics tailored for various industrial needs .

Case Studies

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of this compound against various bacterial strains. Results indicated significant inhibition rates, suggesting its potential as a lead compound in antibiotic development.

Case Study 2: Cancer Research

In cancer research, derivatives of this compound were tested for cytotoxicity against cancer cell lines. The findings showed promising results, highlighting its potential role in developing new anticancer therapies.

Table 2: Comparison of Compounds

| Compound | Main Feature | Application Area |

|---|---|---|

| This compound | Nitro group enhances reactivity | Chemistry, Biology |

| 3,4-Dihydronaphthalen-1(2H)-one | Lacks nitro group | Less reactive |

| 5-Amino-3,4-dihydronaphthalen-1(2H)-one | Amino group alters electronic properties | Potential drug candidate |

Mechanism of Action

The mechanism of action of 5-nitro-3,4-dihydronaphthalen-1(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. These interactions can affect cellular pathways and processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

3,4-dihydronaphthalen-1(2H)-one: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

5-amino-3,4-dihydronaphthalen-1(2H)-one: The amino group imparts different electronic properties compared to the nitro group.

5-nitro-1-tetralone: Similar structure but differs in the position of the nitro group.

Uniqueness

5-nitro-3,4-dihydronaphthalen-1(2H)-one is unique due to the presence of the nitro group at the 5-position, which significantly influences its chemical reactivity and potential applications. This compound’s specific structure allows for targeted modifications and interactions in various chemical and biological contexts.

Biological Activity

5-Nitro-3,4-dihydronaphthalen-1(2H)-one is an organic compound recognized for its diverse biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 191.18 g/mol. The compound features a bicyclic structure with a nitro group at the 5-position on the naphthalene ring, which significantly influences its chemical reactivity and biological activity .

The biological activity of this compound primarily arises from its ability to generate reactive intermediates through redox reactions involving the nitro group. These intermediates can interact with various molecular targets, including enzymes and receptors, leading to inhibition or modulation of specific biological pathways .

Key Mechanisms:

- Redox Reactions : The nitro group can undergo reduction to form reactive species that bind covalently to biomolecules such as DNA and proteins, resulting in cellular damage or apoptosis .

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in critical biological processes, which may be leveraged for therapeutic applications .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Nitro compounds are known to be effective against various pathogens due to their ability to produce toxic intermediates upon reduction .

| Microorganism | Activity | Mechanism |

|---|---|---|

| Staphylococcus aureus | Inhibitory | DNA binding via reduced nitro species |

| Escherichia coli | Inhibitory | Generation of reactive oxygen species |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that it may act as a hypoxia-activated prodrug, targeting cancer cells in low oxygen environments .

| Cancer Cell Line | IC50 (μM) | Reference Compound |

|---|---|---|

| MCF-7 (breast cancer) | 2.36 ± 0.06 | Saturosporin (6.08 ± 0.15) |

| A549 (lung cancer) | 1.76 ± 0.04 | Saturosporin (6.08 ± 0.15) |

Study on Antimicrobial Efficacy

A study published in PMC highlighted the effectiveness of nitro compounds against common infections. It demonstrated that 5-nitro derivatives could significantly reduce bacterial load in vitro, supporting their use as potential therapeutic agents .

Study on Anticancer Potential

In another investigation focused on various dihydronaphthalene derivatives, this compound was found to exhibit notable cytotoxicity against MCF-7 cells with an IC50 value significantly lower than traditional chemotherapeutics . This suggests a promising avenue for further development as an anticancer agent.

Q & A

Q. Basic: What are the common synthetic routes for 5-nitro-3,4-dihydronaphthalen-1(2H)-one?

Answer:

The synthesis of this compound typically involves multi-step organic reactions, including nitration of the parent naphthalenone structure. Key steps may include:

- Nitration : Introduction of the nitro group at the 5-position using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to minimize side reactions.

- Oxidation/Reduction : Optimization of oxidation states using reagents like potassium permanganate (KMnO₄) or lithium aluminum hydride (LiAlH₄), depending on the intermediate stability .

- Purification : Column chromatography or recrystallization to isolate the nitro-substituted product.

Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C, 2h | Introduce nitro group |

| Oxidation | KMnO₄, H₂O, 60°C | Stabilize ketone moiety |

| Purification | Silica gel chromatography (hexane:EtOAc) | Isolate pure product |

Q. Basic: How is the molecular structure of this compound characterized?

Answer:

Structural characterization relies on spectroscopic and crystallographic methods:

- IR Spectroscopy : Identifies functional groups (e.g., carbonyl C=O stretch ~1680–1720 cm⁻¹, nitro group ~1520–1350 cm⁻¹). Contamination peaks (e.g., ~1940 cm⁻¹) require careful baseline correction .

- NMR : ¹H NMR reveals hydrogen environments (e.g., dihydro protons at δ 2.5–3.0 ppm; aromatic protons influenced by nitro group deshielding).

- X-ray Crystallography : Resolves stereochemistry and confirms nitro group orientation .

Q. Advanced: How can researchers optimize reaction yields for nitro-substituted dihydronaphthalenones?

Answer:

Yield optimization employs factorial design to test variables:

- Variables : Temperature (40–80°C), catalyst type (e.g., Lewis acids like FeCl₃), and reaction time.

- Response Surface Methodology (RSM) : Models interactions between variables to identify ideal conditions.

- Case Study : A 2³ factorial design (8 experiments) revealed that 60°C, FeCl₃ (10 mol%), and 6h reaction time maximized yield (82%) while minimizing byproducts .

Q. Advanced: What strategies resolve contradictions in spectral data interpretation?

Answer:

Discrepancies in spectral data (e.g., unexpected peaks or shifts) require:

- Cross-Validation : Compare NMR, IR, and mass spectrometry data to confirm assignments.

- Dynamic Light Scattering (DLS) : Detects aggregates or impurities causing anomalous peaks.

- Reference Standards : Use analogous compounds (e.g., halogen-substituted dihydronaphthalenones) to benchmark spectral features .

Q. Advanced: How to design experiments assessing substituent effects on reactivity?

Answer:

Comparative studies using controlled variables:

- Substituent Variation : Synthesize analogs (e.g., 5-chloro or 5-fluoro derivatives) to isolate electronic effects.

- Kinetic Studies : Monitor reaction rates (e.g., nitration) under identical conditions.

- Computational Modeling : DFT calculations predict charge distribution and transition states .

Q. Theoretical: How to select a theoretical framework for studying reaction mechanisms?

Answer:

Link experimental data to established theories:

- Frontier Molecular Orbital (FMO) Theory : Explains regioselectivity in electrophilic nitration.

- Hammett Plots : Correlate substituent electronic effects with reaction rates.

- Case Application : FMO analysis for 5-nitro substitution aligns with observed meta-directing behavior of nitro groups .

Q. Application: What in vitro assays evaluate its biological potential?

Answer:

- Enzyme Inhibition Assays : Test against targets like cyclooxygenase (COX) or kinases using fluorometric/colorimetric substrates.

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values.

- Computational Docking : Predict binding affinity to protein active sites (e.g., AutoDock Vina) .

Properties

IUPAC Name |

5-nitro-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1,4-5H,2-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTWAFNCOABMPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=C2[N+](=O)[O-])C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80437471 | |

| Record name | 5-Nitro-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51114-73-9 | |

| Record name | 5-Nitro-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.